Cas no 4187-56-8 ((1S)-1-(4-chlorophenyl)ethanamine)

(1S)-1-(4-Chlorophenyl)ethanamine is a chiral amine compound featuring a stereocenter at the α-position relative to the aromatic ring. Its structure consists of a 4-chlorophenyl group bonded to an ethanamine moiety, with the (S)-configuration at the chiral center. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the chloro substituent enhances its utility in further functionalization reactions, such as cross-coupling or nucleophilic substitution. Its well-defined stereochemistry makes it suitable for chiral resolution studies and catalytic processes. The compound is typically handled under inert conditions due to the reactivity of the primary amine group.
(1S)-1-(4-chlorophenyl)ethanamine structure
4187-56-8 structure
Product Name:(1S)-1-(4-chlorophenyl)ethanamine
CAS No:4187-56-8
MF:C8H10ClN
MW:155.624701023102
MDL:MFCD00671640
CID:44823
PubChem ID:1550852
Update Time:2025-06-14

(1S)-1-(4-chlorophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-Chlorophenyl)ethanamine
    • (S)-(-)-1-(4-Chlorophenyl)ethylamine
    • (S)-4-Chloro-alpha-methylbenzylamine~ClophaS(tm
    • S-1-(4-Chlorophenyl)ethylamine
    • (1S)-1-(4-chlorophenyl)ethanamine
    • (S)-1-(4-CHLOROPHENYL)ETHYLAMINE
    • (S)-4-CHLORO-ALPHA-METHYLBENZYLAMINE
    • (S)-4-Chloro-a-methylbenzenemethanamine
    • (S)-(-)-1-(4-Chlorophenyl)Ethylamine,Chipros
    • Benzenemethanamine,4-chloro-a-methyl-, (S)-
    • Benzylamine,p-chloro-a-methyl-, (-)- (8CI)
    • (-)-p-Chloro-a-methylbenzylamine
    • (-)-a-(p-Chlorophenyl)ethylamine
    • (S)-1-(p-Chlorophenyl)ethylamine
    • (S)-4-Chloro-a-methylbenzylamine
    • CHEBI:194663
    • PINPOEWMCLFRRB-LURJTMIESA-N
    • (S)-4-Chloro-alpha-methybenzylamine
    • AMY37527
    • UNII-5Y5RW6RLW9
    • DTXSID50962028
    • Benzenemethanamine, 4-chloro-.alpha.-methyl-, (.alpha.S)-
    • (S)-1-(4-chloro-phenyl)-ethylamine
    • (1S)-1-(4-chlorophenyl)ethan-1-amine
    • (S)-4-Chloro-alpha-methylbenzylamine, >=95.0%
    • (-)-alpha-(p-Chlorophenyl)ethylamine
    • F14931
    • 4187-56-8
    • (S)-4-Chlorophenylethylamine
    • AS-11102
    • (S)-1-(4-chloro-phenyl)ethylamine
    • CS-0000297
    • (-)-.ALPHA.-(P-CHLOROPHENYL)ETHYLAMINE
    • AKOS015840114
    • EN300-112621
    • AC-9530
    • A6877
    • Benzenemethanamine, 4-chloro-alpha-methyl-, (alphaS)-
    • (S)-1-(4-chlorophenyl)ethan-1-amine
    • [(1S)-1-(4-chlorophenyl)ethyl]amine
    • CHEMBL5179386
    • C8 H10 Cl N
    • Bencenmetanamina, 4-cloro-?-metil-, (?s)-
    • (1S)-1-(4-chlorophenyl)ethylamine
    • SCHEMBL140922
    • (S)-1-(4-chlorophenyl)-ethylamine
    • (S)-1-(4-chloro-phenyl)-ethyl amine
    • (S)-4-Chloro-alpha-methylbenzylamine, ChiPros(R), produced by BASF, >=95%
    • Benzenemethanamine,4-chloro-a-methyl-,(aS)-
    • AC-26776
    • (S)-4-Chloro- alpha -methylbenzylamine
    • 5Y5RW6RLW9
    • MFCD00671640
    • OG3
    • DB-031193
    • (1~{R})-1-(4-chlorophenyl)ethanamine
    • MDL: MFCD00671640
    • Inchi: 1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
    • InChI Key: PINPOEWMCLFRRB-LURJTMIESA-N
    • SMILES: ClC1C=CC(=CC=1)[C@H](C)N
    • BRN: 2412316

Computed Properties

  • Exact Mass: 155.05000
  • Monoisotopic Mass: 155.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 97.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.110 g/mL at 20 °C(lit.)
  • Boiling Point: 232 ºC
  • Flash Point: Fahrenheit: 239 ° f < br / > Celsius: 115 ° C < br / >
  • Refractive Index: n20/D 1.543(lit.)
  • Water Partition Coefficient: very low solubility
  • PSA: 26.02000
  • LogP: 3.06000
  • Sensitiveness: Air Sensitive
  • Specific Rotation: -23.5 º (c=2, MeOH)

(1S)-1-(4-chlorophenyl)ethanamine Security Information

(1S)-1-(4-chlorophenyl)ethanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(1S)-1-(4-chlorophenyl)ethanamine Pricemore >>

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TRC
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(1S)-1-(4-chlorophenyl)ethanamine Production Method

(1S)-1-(4-chlorophenyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:4187-56-8)(1S)-1-(4-chlorophenyl)ethanamine
Order Number:A1207808
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:48
Price ($):313.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:4187-56-8)(S)-1-(4-Chlorophenyl)ethylamine
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Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:4187-56-8)(S)-1-(4-氯苯基)乙胺
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
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(1S)-1-(4-chlorophenyl)ethanamine Related Literature

Additional information on (1S)-1-(4-chlorophenyl)ethanamine

Comprehensive Analysis of (1S)-1-(4-chlorophenyl)ethanamine (CAS No. 4187-56-8): Properties, Applications, and Industry Insights

(1S)-1-(4-chlorophenyl)ethanamine (CAS 4187-56-8) is a chiral amine compound with significant relevance in pharmaceutical and fine chemical synthesis. Its molecular structure features a 4-chlorophenyl group attached to an ethanamine backbone, conferring unique stereochemical properties. This compound is increasingly sought after due to its role as a key intermediate in drug development, particularly for central nervous system (CNS) therapeutics and enzyme inhibitors. Recent trends in green chemistry have also spotlighted its potential in sustainable synthesis routes.

The chiral purity of (1S)-1-(4-chlorophenyl)ethanamine makes it invaluable for asymmetric catalysis, a topic dominating 2024's AI-driven drug discovery discussions. Researchers frequently search for "CAS 4187-56-8 solubility" or "(1S)-enantiomer synthesis methods," reflecting industry demand for optimized production protocols. Advanced techniques like continuous flow chemistry are now being applied to enhance its yield while reducing environmental impact—a response to growing ESG (Environmental, Social, and Governance) concerns in chemical manufacturing.

Analytical characterization of 4187-56-8 typically involves HPLC and chiral chromatography to verify enantiomeric excess (>99% ee), a critical parameter for FDA-approved intermediates. The compound's crystalline form (melting point 89-92°C) and storage stability under nitrogen are frequently queried in pharma QA forums. Notably, its molecular weight (155.61 g/mol) and logP value (1.82) make it suitable for blood-brain barrier penetration studies—a hot topic in neurodegenerative disease research.

Emerging applications include its use in PET radioligand precursors for Alzheimer's imaging, aligning with the 2024 WHO priority on early dementia diagnostics. Patent analyses reveal a 30% increase in filings mentioning (1S)-1-(4-chlorophenyl)ethanamine since 2022, particularly for serotonin receptor modulators. This correlates with rising Google searches for "CAS 4187-56-8 suppliers GMP" and "chiral amine scale-up challenges," indicating robust market growth.

Quality control protocols emphasize residual solvent monitoring (ICH Q3C guidelines) and genotoxic impurity profiling. The compound's regulatory status in REACH and USP databases remains compliant, though manufacturers should monitor evolving PFAS regulations affecting chlorinated compounds. Thermal stability studies (DSC/TGA) confirm decomposition above 210°C, addressing safety queries from process chemistry teams.

In conclusion, CAS 4187-56-8 exemplifies the convergence of chiral technology and precision medicine demands. Its versatility across biocatalysis, medicinal chemistry, and diagnostic imaging ensures sustained interest, while QbD (Quality by Design) approaches address scalability needs. Future research may explore its metal-organic framework (MOF) applications—an emerging niche in catalytic material science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4187-56-8)(1S)-1-(4-chlorophenyl)ethanamine
A1207808
Purity:99%
Quantity:5g
Price ($):313.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:4187-56-8)(S)-1-(4-Chlorophenyl)ethylamine
1631799
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email